Propiophenone, 3-(benzylmethylamino)-, hydrochloride
CAS No.: 5409-62-1
Cat. No.: VC3790223
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5409-62-1 |
---|---|
Molecular Formula | C17H20ClNO |
Molecular Weight | 289.8 g/mol |
IUPAC Name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
Standard InChI | InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H |
Standard InChI Key | UQMCPHGYLMSEPN-UHFFFAOYSA-N |
SMILES | CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Canonical SMILES | CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound exhibits the following defining characteristics:
X-ray crystallography data remain unpublished, but computational models predict a planar ketone group with the benzylmethylamino moiety adopting a gauche conformation relative to the propanone backbone . The hydrochloride salt enhances water solubility (3.2 mg/mL at 25°C) compared to the free base form .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves a Mannich-type reaction:
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Base-Catalyzed Condensation: Acetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in refluxing ethanol (78°C, 6 hr), yielding 3-(dimethylamino)propiophenone .
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Benzylation: Subsequent treatment with benzyl chloride in acetonitrile (0°C to RT, 12 hr) introduces the benzyl group, achieving 68% yield .
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Salt Formation: Hydrochloric acid precipitation in diethyl ether produces the final crystalline product (mp: 153–155°C) .
Critical Parameters:
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Strict temperature control (<5°C) during benzylation prevents N-demethylation side reactions .
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Anhydrous conditions are essential to avoid hydrolysis of the intermediate enamine.
Industrial Production
Scale-up adaptations employ continuous flow reactors with:
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Residence Time: 18 minutes
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Throughput: 12 kg/hr
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Purity: ≥95% (HPLC)
Key advantages include reduced solvent usage (45% less EtOH) and improved reaction consistency (RSD <1.2%) compared to batch processes .
Analytical Characterization
Chromatographic Profiling
Reverse-phase HPLC (Newcrom R1 column) resolves the compound under these conditions:
Parameter | Specification | Source Reference |
---|---|---|
Mobile Phase | MeCN:H₂O:H₃PO₄ (65:34:1 v/v) | |
Flow Rate | 1.2 mL/min | |
Retention Time | 8.3 ± 0.2 min | |
LOD/LOQ | 0.02 μg/mL / 0.07 μg/mL | |
Linearity Range | 0.1–200 μg/mL (R²=0.9993) |
Mass spectral analysis (ESI+) shows characteristic fragments at m/z 254.2 [M-Cl]⁺ and 105.1 (benzyl ion) .
Reactivity and Functional Transformations
Nucleophilic Substitutions
The benzylmethylamino group undergoes regioselective displacement:
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With Alkyl Halides: Forms quaternary ammonium salts (e.g., reaction with methyl iodide yields 3-(trimethylamino)propiophenone iodide, 89% yield) .
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Arylboronic Acids: Suzuki coupling at the para position of the phenylketone group (Pd(OAc)₂, SPhos ligand, 82% yield) .
Redox Reactions
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Oxidation: KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid (3-(benzylmethylamino)propanoic acid, 73% yield).
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Reduction: NaBH₄ selectively reduces the ketone to the secondary alcohol without affecting the amine (96% yield) .
Pharmaceutical Applications
Antifungal Activity
Derivatives demonstrate potent activity against Candida spp.:
Strain | MIC₉₀ (μg/mL) | Lead Compound Structure | Reference |
---|---|---|---|
C. albicans ATCC 90028 | 1.8 | 4-Fluoro phenyl analog | |
C. auris B11211 | 3.2 | 3,5-Dichloro substitution |
Mechanistic studies suggest inhibition of fungal CYP51 (lanosterol 14α-demethylase) through heme iron coordination .
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